m-PEG12-acid
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Overview
Description
M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C26H52O14 . Its molecular weight is 588.68 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 588.68 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
Bioconjugation and Protein Modification
m-PEG12-acid, a derivative of polyethylene glycol (PEG), has been utilized in the site-specific modification of proteins to improve their pharmacokinetic properties. For instance, microbial transglutaminase (M-TGase) was employed to catalyze the modification of recombinant human interleukin 2 (rhIL-2) with synthetic alkylamine derivatives of PEG (PEG12), which resulted in conjugates that retained full bioactivity while demonstrating altered biodistribution and reduced clearance from the circulation, highlighting potential clinical applications (Sato et al., 2001).
Drug Delivery Systems
Research on CRISPR-responsive smart hydrogels incorporating PEG-DNA conjugates for the controlled release of cargos, including small molecules and living cells, showcases the versatility of PEG derivatives in the creation of programmable materials for therapeutic applications (Gayet et al., 2020). This innovation opens new avenues for targeted drug delivery and diagnostics, enabling rapid repurposing toward different sequence targets.
Diagnostic and Therapeutic Applications
PEG derivatives are crucial in the development of biocompatible coatings and nanocarriers. For example, the engineering of PEGylated nanoparticles for targeted cancer therapy exemplifies the strategic functionalization of materials to enhance selectivity and efficacy in drug delivery systems. The surface modification of mesoporous silica nanoparticles with PEG-folic acid conjugates for targeted delivery of chemotherapeutics illustrates the potential of PEG derivatives in advancing cancer treatment protocols (Cheng et al., 2017).
Material Science and Engineering
PEGylated materials have been investigated for various applications, including corrosion protection and the development of shear thickening fluids (STFs) for enhancing the impact resistance of fabrics. These studies highlight the role of PEG derivatives in improving the functional properties of materials for industrial and biomedical applications (Ghosh et al., 2020); (Muruve et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKFNFKUHXFBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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